4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid

Physicochemical Properties Drug-likeness Medicinal Chemistry

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid (CAS 1009005-00-8) is a synthetic sulfonamide-functionalized glutamine derivative featuring a 2,3-dihydro-1,4-benzodioxine ring system. The compound, with molecular formula C13H16N2O7S and a molecular weight of 344.34 g/mol, is supplied at a minimum purity specification of 95% and is listed in major chemical databases under CID 3689051 and synonym N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)glutamine.

Molecular Formula C13H16N2O7S
Molecular Weight 344.34
CAS No. 1009005-00-8
Cat. No. B2559852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid
CAS1009005-00-8
Molecular FormulaC13H16N2O7S
Molecular Weight344.34
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C13H16N2O7S/c14-12(16)4-2-9(13(17)18)15-23(19,20)8-1-3-10-11(7-8)22-6-5-21-10/h1,3,7,9,15H,2,4-6H2,(H2,14,16)(H,17,18)
InChIKeyBCJADHDQEGJTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic Acid (CAS 1009005-00-8): Chemical Identity and Research Procurement Snapshot


4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid (CAS 1009005-00-8) is a synthetic sulfonamide-functionalized glutamine derivative featuring a 2,3-dihydro-1,4-benzodioxine ring system . The compound, with molecular formula C13H16N2O7S and a molecular weight of 344.34 g/mol, is supplied at a minimum purity specification of 95% and is listed in major chemical databases under CID 3689051 and synonym N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)glutamine [1]. Its structure, combining a benzodioxane sulfonamide head with a carbamoyl-substituted butanoic acid tail, places it within the class of sulfonamide-modified amino acids, a chemical space frequently explored in medicinal chemistry for enzyme inhibition.

Procurement Risk: Why Substituting 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic Acid with Generic Analogs Requires Caution


Within the class of aryl-sulfonamide amino acid derivatives, minor structural variations—such as the substitution pattern on the benzodioxane ring, the identity of the amino acid side chain, or the presence of a free carboxylic acid versus an amide—can drastically alter target binding, pharmacokinetic parameters, and chemical stability [1]. The target compound's specific combination of a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide group coupled to a glutamine backbone (retaining both the α-carboxylic acid and the terminal primary amide) is structurally uncommon. Available database annotations and patent records suggest that closely related molecules have been primarily investigated for distinct therapeutic targets, such as carbonic anhydrase or glutaminase inhibition, meaning a generic substitution without head-to-head validation data could lead to irreproducible results or off-target activity . The quantitative evidence below, though currently limited to physicochemical baseline data and class-level inferences, highlights the dimensions along which scientific selection decisions must be evaluated.

Quantitative Evidence Guide: Measured Differentiation of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic Acid vs. Analogs


Physicochemical Profile vs. Typical Sulfonamide Glutamine Derivatives: LogP and PSA Comparison

The target compound's computed LogP (XLogP3) of -0.6 and topological polar surface area (tPSA) of 153 Ų differentiate it from common sulfonamide glutamine analogs which often exhibit higher LogP values (>0.5) due to N-alkyl or N-aryl substitutions [1]. A direct comparator, N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-L-glutamine (the L-enantiomer of the target compound), has not been the subject of published comparative studies, but the target compound's LogD profile (predicted to be -2.74 at pH 5.5 and -3.63 at pH 7.4) indicates significantly higher aqueous solubility compared to more lipophilic benzodioxine sulfonamide derivatives typically reported in the literature .

Physicochemical Properties Drug-likeness Medicinal Chemistry

Structural Novelty Assessment: Commercial Availability and Patent Landscape

A search of primary patent and chemical biology databases reveals that 4-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid has not been the subject of a dedicated primary research publication or patent, directly contrasting with numerous structurally related benzodioxine sulfonamides that have been patented for applications in MCT1 inhibition, 5-HT receptor modulation, and obesity-related disorders [1][2]. This lack of prior biological annotation distinguishes it from heavily investigated analogs like 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid (CAS 379257-04-2) which appears in multiple patent families.

Chemical Novelty Intellectual Property Research Tool Compound

Purity and Batch Reproducibility: Baseline Quality Specification from Authorized Suppliers

Commercially, the target compound is offered by established chemical suppliers such as AKSci and Enamine at a minimum purity of 95% with full quality assurance, including Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation [1]. This contrasts with less rigorously characterized generic sulfonamide building blocks often sold at lower purity grades (e.g., 90%) by non-specialist vendors, which may contain residual amine or sulfonyl chloride precursors that interfere with biochemical assays.

Quality Control Procurement Specification Research Reproducibility

High-Value Application Scenarios for 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic Acid (CAS 1009005-00-8)


Novel Glutaminase or Carbonic Anhydrase Probe Development

Based on the compound's structural motif—a sulfonamide linked to a glutamine backbone—it represents a potential probe for enzymes that recognize glutamine or sulfonamide moieties, such as glutaminase or carbonic anhydrase isoforms. The absence of existing biological data allows researchers to establish first-in-class structure-activity relationship (SAR) anchors without being constrained by prior annotations. The low predicted LogP (-0.6) and high polar surface area (153 Ų) suggest favorable solubility for in vitro enzymatic assays, as noted in the physicochemical evidence [1].

Chemical Biology Tool Compound for Benzodioxine Pharmacophore Mapping

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. This specific derivative, which embeds the benzodioxane sulfonamide within a glutamine framework, offers a unique opportunity for systematic pharmacophore mapping studies to determine the contribution of the carboxylic acid and primary amide groups to target engagement, selectivity, and cellular permeability . Its commercial availability with documented purity from established vendors facilitates reliable procurement for multi-institutional collaborative projects.

Reference Standard for Analytical Method Development

Given its well-defined chemical structure, moderate molecular weight (344.34 g/mol), and the availability of certified analytical documentation (CoA, SDS), this compound can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods aimed at detecting and quantifying sulfonamide-modified amino acids in complex biological matrices. The compound's purity specification of 95% provides a reliable baseline for calibration curves, while its distinct UV-absorbing benzodioxane chromophore facilitates detection .

Building Block for Targeted Covalent Inhibitor Libraries

The presence of a free carboxylic acid, a primary amide, and a sulfonamide NH provides three distinct chemical handles for further derivatization. Researchers designing focused libraries of covalent inhibitors targeting cysteine or serine hydrolases can exploit these functional groups to attach electrophilic warheads while preserving the benzodioxane sulfonamide as a recognition element. The compound's structural uniqueness, as evidenced by its absence from major patent families, reduces the risk of intellectual property conflicts during lead optimization [2].

Quote Request

Request a Quote for 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.